Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]
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Overview
Description
Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol. This compound features a spiro structure, which means it has two rings that are connected through a single atom. The compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] typically involves the reaction of a benzoannulene derivative with an epoxide. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like diazabicycloundecene (DBU) under reflux conditions . The reaction proceeds through the formation of a spiro intermediate, which is then converted into the desired product.
Industrial Production Methods
While specific industrial production methods for Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxiranes or benzoannulene derivatives.
Scientific Research Applications
Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its unique spiro structure which can interact with biological targets in novel ways.
Industry: Utilized in the development of new materials, including polymers and resins, due to its stable spiro structure.
Mechanism of Action
The mechanism of action of Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] involves its interaction with molecular targets through its spiro structure. The oxirane ring can undergo ring-opening reactions, which allows it to form covalent bonds with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[7,8,9,10-tetrahydro-3H,5H-benzo[d]pyrrolo[1,2-c][1,2,3]triazoles]: Similar spiro structure but with different heteroatoms and ring systems.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid: Similar benzoannulene core but with a carboxylic acid functional group.
Uniqueness
Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2’-oxirane] is unique due to its combination of a benzoannulene core and an oxirane ring. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
IUPAC Name |
spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-7-12-9-13(10-14-13)8-4-3-6-11(12)5-1/h1-2,5,7H,3-4,6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRBGPEHGEWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC3=CC=CC=C3C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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